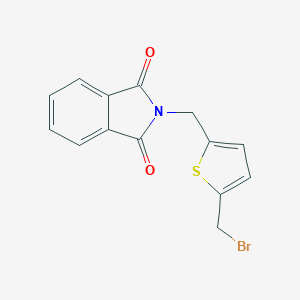

2-(Bromomethyl)-5-(phthalimidomethyl)thiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

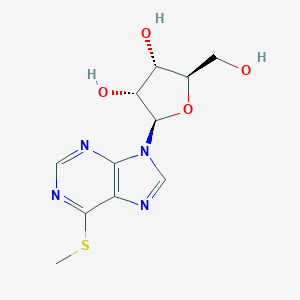

“2-(Bromomethyl)-5-(phthalimidomethyl)thiophene” is a chemical compound with the molecular formula C14H10BrNO2S . It is used for proteomics research .

Molecular Structure Analysis

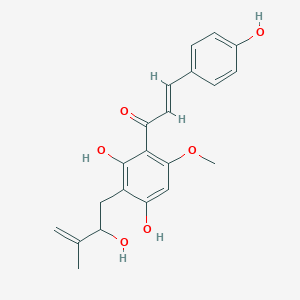

The molecular structure of “2-(Bromomethyl)-5-(phthalimidomethyl)thiophene” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a bromomethyl group and a phthalimidomethyl group . The exact mass of the molecule is 334.96156 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Bromomethyl)-5-(phthalimidomethyl)thiophene” include a molecular weight of 336.21 g/mol . It has a topological polar surface area of 65.6 Ų, and it has no hydrogen bond donors but has three hydrogen bond acceptors . The compound has a complexity of 366 .

科学的研究の応用

Synthesis of Regioregular Thiophene-Based Conjugated Polymers

Thiophene-based conjugated polymers have exceptional optical and conductive properties, making them a center of attention for researchers . The compound “2-(Bromomethyl)-5-(phthalimidomethyl)thiophene” can be used in the synthesis of these polymers. These polymers have been used in electronic and optoelectronic applications .

Development of Electronic and Optoelectronic Devices

The compound can be used in the design and synthesis of novel thiophene-based conjugated polymers for optical and electronic devices . These devices can benefit from the unique properties of thiophene-based conjugated polymers, such as high conductivity and chemosensitivity .

Use in Organometallic Polycondensation Strategies

Nickel- and palladium-based protocols are often used in the synthesis of thiophene-based conjugated polymers . “2-(Bromomethyl)-5-(phthalimidomethyl)thiophene” can be used in these protocols, contributing to the development of materials for electronic applications .

Reaction with Furan-2- and Thiophene-2-Carboxylic Acids

The compound has been found to react with furan-2- and thiophene-2-carboxylic acids, resulting in a new reaction accompanied with rearrangement . This reaction could have potential applications in the synthesis of new organic compounds .

Synthesis of Thieno[3,2-b]thiophene Fused BODIPYs

“2-(Bromomethyl)-5-(phthalimidomethyl)thiophene” can be used in the synthesis of thieno[3,2-b]thiophene fused BODIPY derivatives . These derivatives have been designed and characterized by various spectroscopic methods, and their photo .

Development of Near-Infrared Fluorescent Probes

Thieno[3,2-b]thiophene fused BODIPY derivatives, which can be synthesized using “2-(Bromomethyl)-5-(phthalimidomethyl)thiophene”, have been used in the development of near-infrared fluorescent probes . These probes can be used in various fields, including medical imaging and biological research .

作用機序

Target of Action

Compounds with similar structures, such as benzo[b]thieno[2,3-d]thiophene derivatives, have been used as organic semiconductors .

Mode of Action

It’s worth noting that similar compounds have been synthesized using a pd(ii)-catalyzed sonogashira type cross-coupling reaction .

Biochemical Pathways

The compound’s thiophene core structure is a common motif in pharmaceuticals and biologically active molecules , suggesting it may interact with multiple biochemical pathways.

Pharmacokinetics

Boronic acids and their esters, which are structurally similar to the compound, are known to be only marginally stable in water , which could impact their bioavailability.

Result of Action

Similar compounds have shown fluorescence quantum yield , suggesting potential applications in optoelectronics and photonics.

Action Environment

Similar compounds are known to be sensitive to light and temperature , which could potentially influence their action and stability.

将来の方向性

特性

IUPAC Name |

2-[[5-(bromomethyl)thiophen-2-yl]methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO2S/c15-7-9-5-6-10(19-9)8-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-6H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZITBUKQUYRFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(S3)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407737 |

Source

|

| Record name | 2-(Bromomethyl)-5-(phthalimidomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-5-(phthalimidomethyl)thiophene | |

CAS RN |

166888-26-2 |

Source

|

| Record name | 2-(Bromomethyl)-5-(phthalimidomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)